Allyl 3-amino-4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

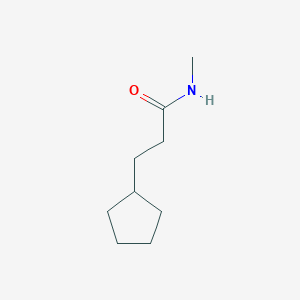

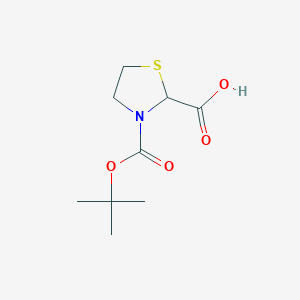

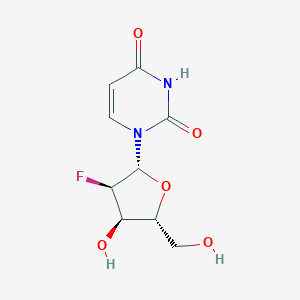

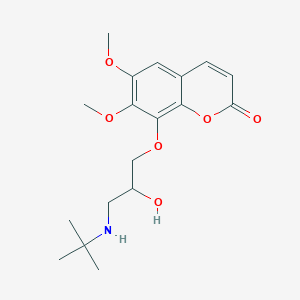

Allyl 3-amino-4-fluorobenzoate, also known as AFAB, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 195.19 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of allylic amines, such as Allyl 3-amino-4-fluorobenzoate, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .Molecular Structure Analysis

The IUPAC name for this compound is allyl 3-amino-4-fluorobenzoate . The InChI code for this compound is 1S/C10H10FNO2/c1-2-5-14-10 (13)7-3-4-8 (11)9 (12)6-7/h2-4,6H,1,5,12H2 .Chemical Reactions Analysis

Allyl amines are used in post-labeling of nucleic acids by fluorescence detection in microarray . They are reactive with N-Hydroxysuccinimide ester group which helps attach a fluorescent dye to the primary amino group on the nucleotide .Physical And Chemical Properties Analysis

Allyl 3-amino-4-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 195.19 . The compound should be stored in a refrigerator .Scientific Research Applications

Pharmacology: Drug Development and Synthesis

Allyl 3-amino-4-fluorobenzoate is a compound that can be utilized in the synthesis of pharmacologically active molecules. Its structure allows for the introduction of the allyl group into more complex molecules, which can be pivotal in the development of new drugs. The fluorine atom present in the compound is particularly significant as fluorinated compounds often show enhanced biological activity and metabolic stability .

Organic Synthesis: Building Blocks for Chemical Reactions

In organic chemistry, Allyl 3-amino-4-fluorobenzoate serves as a versatile building block for the synthesis of complex organic compounds. It can undergo various chemical reactions, including palladium-catalyzed allylic amination, which is a valuable method for creating carbon-nitrogen bonds in the synthesis of allylic amines .

Material Science: Advanced Material Fabrication

The compound’s potential applications in material science stem from its ability to act as a monomer or a cross-linking agent due to the presence of the allyl group. This could lead to the development of new polymeric materials with specific mechanical properties or chemical resistances .

Biochemistry Research: Molecular Probes and Biomarkers

In biochemistry, Allyl 3-amino-4-fluorobenzoate can be used to create molecular probes or biomarkers. Its ability to be tagged or modified makes it a candidate for studying biological processes at the molecular level, such as enzyme-substrate interactions or cellular signaling pathways .

Agricultural Chemistry: Pesticide and Herbicide Synthesis

This compound could be explored for its use in the synthesis of agricultural chemicals, such as pesticides and herbicides. The introduction of the allyl group into active molecules can alter their properties, potentially leading to more effective or environmentally friendly agricultural products .

Environmental Science: Analytical Standards and Environmental Monitoring

Allyl 3-amino-4-fluorobenzoate may be used as an analytical standard in environmental monitoring. Its well-defined structure and properties make it suitable for use as a calibration standard in the detection and quantification of environmental pollutants .

Computational Chemistry: Molecular Modeling and Simulations

The compound’s defined structure allows it to be used in computational chemistry for molecular modeling and simulations. It can help in understanding the behavior of fluorinated compounds in various environments and predicting the properties of new molecules .

Safety And Hazards

properties

IUPAC Name |

prop-2-enyl 3-amino-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZWNIMUYPJNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 3-amino-4-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.